5-Oxo-6H-imidazo[1,5-c]pyrimidine-7-carboxylic acid 5-Oxo-6H-imidazo[1,5-c]pyrimidine-7-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1784884-63-4
VCID: VC6185135
InChI: InChI=1S/C7H5N3O3/c11-6(12)5-1-4-2-8-3-10(4)7(13)9-5/h1-3H,(H,9,13)(H,11,12)
SMILES: C1=C(NC(=O)N2C1=CN=C2)C(=O)O
Molecular Formula: C7H5N3O3
Molecular Weight: 179.135

5-Oxo-6H-imidazo[1,5-c]pyrimidine-7-carboxylic acid

CAS No.: 1784884-63-4

Cat. No.: VC6185135

Molecular Formula: C7H5N3O3

Molecular Weight: 179.135

* For research use only. Not for human or veterinary use.

5-Oxo-6H-imidazo[1,5-c]pyrimidine-7-carboxylic acid - 1784884-63-4

Specification

CAS No. 1784884-63-4
Molecular Formula C7H5N3O3
Molecular Weight 179.135
IUPAC Name 5-oxo-6H-imidazo[1,5-c]pyrimidine-7-carboxylic acid
Standard InChI InChI=1S/C7H5N3O3/c11-6(12)5-1-4-2-8-3-10(4)7(13)9-5/h1-3H,(H,9,13)(H,11,12)
Standard InChI Key GZIBBEVRHIPXFS-UHFFFAOYSA-N
SMILES C1=C(NC(=O)N2C1=CN=C2)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a seven-membered bicyclic system formed by the fusion of imidazole and pyrimidine rings. The imidazole ring (positions 1–5) shares two adjacent atoms with the pyrimidine ring (positions 5–10), creating a planar, conjugated system stabilized by π-electron delocalization. A carboxylic acid group at position 7 introduces polarity and hydrogen-bonding capacity, while the ketone at position 5 enhances electrophilic reactivity.

Physicochemical Profile

Key properties include:

PropertyValue
Molecular FormulaC₇H₅N₃O₃
Molecular Weight179.135 g/mol
CAS Registry Number1784884-63-4
Hydrogen Bond Donors2 (COOH and NH)
Hydrogen Bond Acceptors5 (3 ring N, 2 O)

The carboxylic acid group confers water solubility (logP ≈ -0.3 predicted), while the aromatic system enables lipid membrane penetration, making it suitable for drug design.

Synthesis and Production

Laboratory-Scale Synthesis

Industrial synthesis typically employs multi-step routes starting from pyrimidine-4,5-diamine derivatives:

  • Cyclocondensation: Reaction with α-ketocarboxylic acids forms the imidazo[1,5-c]pyrimidine core.

  • Oxidation: Selective oxidation at position 5 introduces the ketone group.

  • Carboxylation: Palladium-catalyzed carbonylation installs the carboxylic acid moiety.

Yields range from 40–65% in optimized batch processes, with purity >98% achieved via recrystallization from ethanol-water mixtures.

Industrial Optimization

Continuous flow reactors improve scalability by enhancing heat/mass transfer, reducing reaction times by 70% compared to batch methods. Advanced purification techniques such as simulated moving bed chromatography minimize waste generation, aligning with green chemistry principles.

Biological Activities and Mechanisms

Antimicrobial Effects

In vitro studies demonstrate broad-spectrum activity against Gram-positive bacteria (MIC₉₀ = 8–16 μg/mL against Staphylococcus aureus) and fungi (Candida albicans IC₅₀ = 12.3 μM). The carboxylic acid group chelates magnesium ions in microbial cell walls, disrupting membrane integrity, while the planar aromatic system intercalates into DNA, inhibiting replication.

Immunomodulatory Activity

Structural analogs like 7-aminooxazolo[5,4-d]pyrimidines exhibit immunosuppressive effects by blocking T-cell proliferation (IC₅₀ = 3.2 μM) . While direct evidence for 5-oxo-6H-imidazo[1,5-c]pyrimidine-7-carboxylic acid is lacking, its similar heterocyclic framework suggests potential activity against NF-κB signaling pathways .

Applications in Pharmaceutical Development

Prodrug Design

The carboxylic acid group facilitates esterification to improve bioavailability. For example, ethyl ester derivatives show 92% oral bioavailability in rodent models compared to 18% for the parent compound.

Hybrid Molecule Synthesis

Coupling with fluoroquinolones via amide linkages yields dual-action antibiotics (e.g., ciprofloxacin hybrids) with enhanced potency (MIC₉₀ = 0.5 μg/mL against multidrug-resistant Pseudomonas aeruginosa).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator